3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine
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Overview
Description
3-(3-Isopropoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with an isopropoxy group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of sulfuric and nitric acids. This step introduces the nitro group at the desired position on the pyrazole ring.
Amination: Finally, the propan-1-amine moiety is introduced via nucleophilic substitution reactions, often using alkyl halides or tosylates as intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine can undergo reduction to form corresponding amines. Common reagents for this reaction include hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group
Condensation: The amine group can also engage in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, tosylates, and other electrophiles.
Condensation: Aldehydes, ketones, carboxylic acids, and their derivatives.
Major Products
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Condensation: Imines, amides, and other condensation products.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for a wide range of chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its pyrazole core is a common motif in many bioactive molecules, and modifications at the nitro and amine groups can lead to compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the materials science field, derivatives of this compound can be used in the synthesis of novel polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The biological activity of 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine is largely determined by its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the amine group can form hydrogen bonds with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine: Similar structure but with methyl groups instead of isopropoxy and nitro groups.
3-(1H-pyrazol-4-yl)propan-1-amine: Lacks the isopropoxy and nitro substituents, making it less complex.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Contains multiple nitro groups and a triazole ring, offering different reactivity and applications.
Uniqueness
The presence of both an isopropoxy group and a nitro group on the pyrazole ring in 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine provides a unique combination of electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or unique reactivity patterns are required.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
3-(4-nitro-3-propan-2-yloxypyrazol-1-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3/c1-7(2)16-9-8(13(14)15)6-12(11-9)5-3-4-10/h6-7H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQLGIKJMRGBDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NN(C=C1[N+](=O)[O-])CCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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